3-Chloroquinolin-5-ol
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Description
3-Chloroquinolin-5-ol is a heterocyclic aromatic compound with the molecular formula C9H6ClNO It is a derivative of quinoline, characterized by the presence of a chlorine atom at the third position and a hydroxyl group at the fifth position of the quinoline ring
Mechanism of Action
Target of Action
Quinoline derivatives have been known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-virulence, antiviral, and anti-parasitic properties . They have been reported to inhibit various enzymes, such as heme polymerase in malarial trophozoites , and affect DNA cleavage activity .
Mode of Action
It’s worth noting that quinoline derivatives like chloroquine inhibit the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This causes the Plasmodium species to continue accumulating toxic heme, eventually leading to the death of the parasite .
Biochemical Pathways
Quinoline derivatives have been reported to affect various biochemical pathways, including those involved in the life cycle of plasmodium species .
Result of Action
Based on the known effects of similar quinoline derivatives, it can be inferred that the compound may exhibit antimicrobial properties and potentially cause the death of certain parasites .
Action Environment
It’s worth noting that factors such as ph, temperature, and the presence of other compounds can significantly affect the action and stability of chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroquinolin-5-ol can be achieved through several methods. One common approach involves the chlorination of quinolin-5-ol using reagents such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of 3-Chl
Properties
IUPAC Name |
3-chloroquinolin-5-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-6-4-7-8(11-5-6)2-1-3-9(7)12/h1-5,12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRSDYYWGCCPPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)Cl)C(=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856841 |
Source
|
Record name | 3-Chloroquinolin-5(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40856841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1236162-23-4 |
Source
|
Record name | 3-Chloro-5-quinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1236162-23-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloroquinolin-5(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40856841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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